3-(4-Methylbenzoyl)propionic acid

Descripción

Historical Perspectives and Emerging Significance in Organic Chemistry

The genesis of 3-(4-Methylbenzoyl)propionic acid is intrinsically linked to the development of Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877. wikipedia.org This reaction allows for the attachment of acyl groups to aromatic rings, and the synthesis of this compound is a classic example of this process, typically involving the reaction of toluene (B28343) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.org

Initially, its significance was primarily as a textbook example of electrophilic aromatic substitution. However, over time, its value has transcended the classroom, emerging as a crucial starting material in various synthetic endeavors. The presence of two distinct reactive sites—the carboxylic acid and the ketone—provides chemists with a powerful tool for constructing complex molecular frameworks.

Overview of its Multifaceted Role as a Synthetic Intermediate

The dual functionality of this compound makes it a highly valuable intermediate in multi-step syntheses. cymitquimica.com The carboxylic acid group can undergo esterification, amidation, or reduction, while the ketone functionality is amenable to reactions such as reduction, condensation, and nucleophilic addition. cymitquimica.com This orthogonal reactivity allows for selective manipulation of one group while leaving the other intact, a key strategy in modern organic synthesis.

Its utility is prominently demonstrated in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com For instance, it serves as a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The structural motif of this compound is embedded within more complex molecules that have been investigated for a range of biological activities. One notable example is its use in the development of esonarimod, an antirheumatic drug. cymitquimica.com Furthermore, derivatives of this acid have been explored for their potential in treating pain and inflammation. googleapis.com

The applications of this compound also extend to material science, where its metal salts, particularly those of alkaline earth and transition metals, have been investigated for their use as corrosion inhibitors. google.com

Current Research Frontiers and Unaddressed Scientific Inquiries

Contemporary research continues to uncover new applications and synthetic methodologies involving this compound. A significant area of investigation is the development of more environmentally benign and efficient synthetic routes. This includes the exploration of solvent-free reaction conditions, such as mechanochemistry (ball-milling), which has shown promise in improving the yields and eco-friendliness of Friedel-Crafts acylations. nih.gov

Researchers are also actively exploring the synthesis of novel derivatives of this compound to create libraries of compounds for high-throughput screening in drug discovery programs. The inherent reactivity of the molecule allows for the facile introduction of diverse functional groups, leading to a wide range of structural analogues with potentially unique biological properties.

Unaddressed scientific inquiries include the full elucidation of the mechanisms of action for its various biologically active derivatives. While some compounds have shown promise in preclinical studies, a deeper understanding of their molecular targets and pharmacological profiles is required. Additionally, the development of catalytic and enantioselective transformations involving this compound remains a fertile area for future research, which could lead to the synthesis of chiral molecules with enhanced therapeutic efficacy.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C11H12O3 guidechem.com |

| Molecular Weight | 192.21 g/mol |

| Melting Point | 127-130 °C guidechem.com |

| Boiling Point | 378.8 °C at 760 mmHg guidechem.com |

| CAS Number | 4619-20-9 cymitquimica.com |

Synonyms

| Synonym |

| 4-Methyl-γ-oxobenzenebutanoic acid cymitquimica.com |

| 3-(p-Toluoyl)propionic acid cymitquimica.com |

| 4-(4-Methylphenyl)-4-oxobutanoic acid cymitquimica.com |

| β-(4-Methylbenzoyl)propionic acid cymitquimica.com |

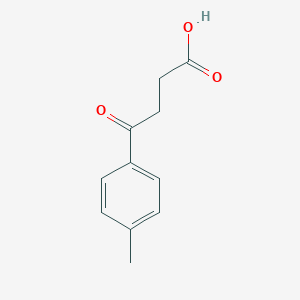

Structure

2D Structure

Propiedades

IUPAC Name |

4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUWZITKKSXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288225 | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-20-9 | |

| Record name | 4-Methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4619-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB7JU7CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylbenzoyl Propionic Acid

Classical and Contemporary Synthetic Routes to 3-(4-Methylbenzoyl)propionic Acid

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation reaction, a robust and classical method for forming carbon-carbon bonds between aromatic rings and acyl groups.

Friedel-Crafts Acylation: Mechanism and Optimization

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of a keto-acid functionality to an activated benzene (B151609) ring. wikipedia.orgbyjus.com

The primary industrial synthesis of this compound involves the electrophilic aromatic substitution reaction between a methylbenzene derivative, typically toluene (B28343), and succinic anhydride (B1165640). embibe.comresearchgate.net Toluene is an ortho-, para-directing activator, meaning the incoming acyl group will preferentially add to the positions ortho or para to the methyl group. Due to steric hindrance from the methyl group, the major product of this reaction is the para-substituted isomer, this compound. byjus.com

The reaction proceeds via the generation of an acylium ion electrophile from succinic anhydride. stackexchange.comsigmaaldrich.com This electrophile then attacks the electron-rich π-system of the toluene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. embibe.com Aromaticity is subsequently restored through the deprotonation of this intermediate, yielding the final product. byjus.comembibe.com

A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. byjus.com Anhydrous aluminum chloride (AlCl₃) is the most commonly used catalyst for this transformation. embibe.comresearchgate.net The catalyst's role is to coordinate with the succinic anhydride, facilitating the formation of the highly reactive acylium ion electrophile. byjus.comsigmaaldrich.com

It is crucial to use anhydrous AlCl₃ because the presence of moisture can hydrolyze the catalyst, rendering it inactive. quora.com Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, a stoichiometric amount or even an excess of AlCl₃ is often required. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the aluminum chloride, which is typically irreversible under the reaction conditions. wikipedia.org This complex is then hydrolyzed during the aqueous work-up to liberate the final ketone product. wikipedia.org

Yield Enhancement and Purity Considerations in Preparative Chemistry

The yield and purity of this compound are influenced by several factors, including reaction conditions and purification methods. Reported yields for the Friedel-Crafts synthesis vary, with some studies achieving yields as high as 95%. researchgate.netmdpi.com

To enhance yield and purity, careful control of the reaction temperature and time is necessary. After the reaction is complete, the product is typically isolated and purified through a series of steps. This often involves quenching the reaction with an acid, followed by extraction, washing, and recrystallization from an appropriate solvent, such as ethanol (B145695), to remove unreacted starting materials and by-products. mdpi.comnih.gov Modern techniques like microwave-assisted synthesis have been shown to potentially shorten reaction times and improve both yield and purity for analogous reactions. znaturforsch.com

Table 1: Reported Yields for the Synthesis of this compound and its Derivatives

| Starting Materials | Product | Reported Yield | Reference |

|---|---|---|---|

| Toluene and Succinic Anhydride | 3-(4-Methylbenzoyl)propanoic acid | 65% | researchgate.net |

| Toluene and Succinic Anhydride | This compound | 95% | mdpi.com |

| Anisole and Succinic Anhydride | 3-(4-Methoxybenzoyl)propionic acid | ~55% |

Derivatization Strategies and Synthetic Utility

This compound is a valuable building block in organic synthesis, primarily due to its two reactive functional groups: the carboxylic acid and the ketone. These sites allow for a wide range of chemical modifications, making it a key intermediate in the preparation of more complex molecules, particularly heterocyclic compounds with potential biological activity. nih.gov

Synthesis of Biologically Active Heterocyclic Compounds from this compound

The chemical structure of this compound makes it an ideal precursor for synthesizing various heterocyclic systems. Researchers have successfully utilized this compound to create libraries of novel molecules for biological screening.

Furanones and Pyrrolones: The reaction of this compound with aromatic aldehydes under modified Perkin reaction conditions yields 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. researchgate.net These furanone derivatives can be subsequently converted into nitrogen-containing heterocycles, such as 3-arylidene-1,3-dihydro-5-(4-methylphenyl)-2H-pyrrol-2-ones, by treatment with ammonia (B1221849) or primary amines. researchgate.netptfarm.plresearchgate.net Some of these synthesized pyrrolones have been investigated for their antimycobacterial activity. ptfarm.pl

Pyrazole (B372694) Derivatives: Through Perkin condensation with substituted pyrazole-4-carboxaldehydes, this compound is used to synthesize pyrazolyl-2(3H)-furanone derivatives. nih.gov These intermediates serve as scaffolds for creating a variety of other pyrazole-based heterocycles, including pyrrolones, pyridazinones, and imidazole (B134444) derivatives, which have shown promising antioxidant, antimicrobial, and antiviral activities. nih.gov

Pharmaceutical Intermediates: The compound is a crucial starting material for the synthesis of Zolpidem, a widely used non-benzodiazepine hypnotic agent. google.com The synthesis involves the conversion of 3-(4-methyl)-benzoyl propionic acid into its corresponding amide, which is a key intermediate in the construction of the final imidazo[1,2-a]pyridine (B132010) heterocyclic core of the drug. google.com

Pyridazinones: Derivatives of this compound can be used to synthesize pyridazinone structures. For instance, 3-(4-amino-3-methyl-benzoyl)-propionic acid, derived from the parent compound, can be reacted with hydrazine (B178648) hydrate (B1144303) to form 6-(4-amino-3-methyl-phenyl)-4,5-dihydro-3(2H)-pyridazinone. prepchem.com

The versatility of this compound as a precursor is highlighted by the range of biologically active heterocyclic cores that can be accessed from this single starting material.

Table 2: Heterocyclic Compounds Synthesized from this compound

| Precursor | Reagents | Resulting Heterocycle | Biological Relevance/Application | Reference |

|---|---|---|---|---|

| 3-(4-Methylbenzoyl)propanoic acid | Aromatic aldehydes, Acetic anhydride, Triethylamine (B128534) | 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanone | Intermediate for Pyrrolones | researchgate.net |

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanone | Ammonia or Benzylamine (B48309) | 3-Arylidene-5-(4-methylphenyl)-2H-pyrrol-2-one | Antimycobacterial Activity | researchgate.netptfarm.pl |

| This compound | 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, Acetic anhydride | Pyrazolyl-2(3H)-furanone | Intermediate for various heterocycles | nih.gov |

| 3-(4-Methyl)-benzoyl propionic acid | Dialkylamines, EEDQ or other coupling agents | N,N-dimethyl-3-(4-methyl)benzoyl propionamide | Key intermediate for Zolpidem | google.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Succinic anhydride |

| Toluene |

| Aluminum chloride |

| 3-(4-amino-3-methyl-benzoyl)-propionic acid |

| 6-(4-amino-3-methyl-phenyl)-4,5-dihydro-3(2H)-pyridazinone |

| 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones |

| 3-arylidene-1,3-dihydro-5-(4-methylphenyl)-2H-pyrrol-2-ones |

| 5-chloro-4-formyl-3-methyl-1-phenylpyrazole |

| Pyrazolyl-2(3H)-furanone |

| Pyrrolone |

| Pyridazinone |

| Imidazole |

| Zolpidem |

| N,N-dimethyl-3-(4-methyl)benzoyl propionamide |

| Imidazo[1,2-a]pyridine |

| Hydrazine hydrate |

| 3-(4-Methoxybenzoyl)propionic acid |

Furanone Ring System Formation

The synthesis of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones represents a significant chemical transformation of this compound. ptfarm.plresearchgate.net This is typically achieved through a modified Perkin's reaction or a similar condensation reaction. researchgate.nettandfonline.com The process involves reacting this compound with various aromatic aldehydes in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine or sodium acetate. researchgate.nettandfonline.com This reaction leads to the formation of a five-membered lactone ring, a structural motif present in many biologically active natural products. ptfarm.plunigoa.ac.in

The general scheme for this synthesis can be represented as follows:

This compound + Aromatic Aldehyde → 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanone

The yields of these reactions are often reported to be good. researchgate.net The resulting furanone derivatives are valuable intermediates for further chemical modifications. ptfarm.plresearchgate.net

Pyrrolone Synthesis via Amination Reactions (e.g., with Ammonia and Benzylamine)

The furanone ring system derived from this compound can be readily converted into its nitrogen analogs, the pyrrolones (also known as butenolactams). ptfarm.plresearchgate.net This transformation is a key step in diversifying the chemical space accessible from this starting material. The synthesis of pyrrolones is generally accomplished by reacting the corresponding 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones with nitrogen nucleophiles.

Reaction with Ammonia: Treatment of the furanone derivatives with ammonia gas, typically in a solvent like absolute ethanol, leads to the formation of 3-arylidene-5-(4-methylphenyl)-2(3H)-pyrrolones. ptfarm.plresearchgate.netresearchgate.net In this reaction, the oxygen atom in the furanone ring is replaced by a nitrogen atom. ptfarm.pl

Reaction with Benzylamine: Similarly, reacting the furanones with benzylamine results in the formation of 1-benzyl-3-arylidene-5-(4-methylphenyl)-2(3H)-pyrrolones. ptfarm.plresearchgate.net This reaction often proceeds by first forming a γ-ketobenzylamide intermediate, which then undergoes lactamization to yield the corresponding N-benzylpyrrolone. researchgate.net

These amination reactions significantly expand the range of heterocyclic compounds that can be synthesized from this compound.

Oxadiazole Derivatives in Medicinal Chemistry

The carboxylic acid group of this compound is a key functional handle for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds that has garnered significant interest in medicinal chemistry. researchgate.netnih.govijper.org The general strategy involves the cyclization of the carboxylic acid functionality.

A common synthetic route involves reacting this compound with various aryl acid hydrazides in the presence of a dehydrating agent, such as phosphorus oxychloride. researchgate.netnih.gov This reaction leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles, where one of the substituents is derived from the this compound backbone. nih.gov The formation of the oxadiazole ring transforms the carboxylic acid group into a stable, five-membered heterocyclic system. researchgate.net

The resulting 1,3,4-oxadiazole derivatives are being investigated for various biological activities. ijper.org

Triazole Compounds: Synthetic Approaches

While direct synthesis from this compound is less commonly detailed, its derivatives serve as precursors for triazole compounds. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through multi-step sequences. For instance, derivatives of propanoic acid can react with amidrazones to form 1,2,4-triazole rings. mdpi.com The synthesis of 1,2,3-triazoles often involves cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. scispace.comnih.gov

A general approach could involve converting the carboxylic acid of this compound into a functional group suitable for these cyclization reactions. The literature describes various methods for synthesizing triazole rings from different starting materials, including those containing carboxylic acid moieties. mdpi.comscispace.comnih.gov

Pyridazinone Architectures and Their Functionalization

This compound and its derivatives are valuable precursors for the synthesis of pyridazinone architectures. These six-membered heterocyclic systems are formed by reacting the γ-ketoacid with hydrazine derivatives. tandfonline.com For example, treatment of 3-(aroyl)prop-2-enoic acids, which can be derived from this compound, with hydrazine hydrate in boiling ethanol yields the corresponding pyridazinone derivatives. researchgate.net

Furthermore, furanone derivatives obtained from this compound can be converted into pyridazinones. tandfonline.comnih.gov For instance, the reaction of a furanone derivative with hydrazine hydrate can lead to the formation of a pyridazinone ring system. dntb.gov.ua These pyridazinone structures can be further functionalized to explore their chemical and biological properties.

Cyclocondensation Reactions to Form Oxazolopyrrolidone Lactams

Information on the direct cyclocondensation of this compound to form oxazolopyrrolidone lactams is not extensively available in the provided search results. This specific transformation appears to be a more specialized area of research.

Reaction Mechanisms Governing Derivatization

The derivatization of this compound into various heterocyclic systems is governed by a set of fundamental organic reaction mechanisms.

The formation of furanones via the Perkin or related condensations likely proceeds through an initial enolization of the this compound in the presence of a base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent intramolecular cyclization (laconization) and dehydration lead to the formation of the stable furanone ring. unigoa.ac.in

The synthesis of pyrrolones from furanones involves a nucleophilic attack by ammonia or an amine on the carbonyl group of the lactone. This is followed by ring-opening and subsequent intramolecular cyclization via the elimination of water to form the more stable lactam ring. researchgate.net

The formation of 1,3,4-oxadiazoles from the carboxylic acid and an acid hydrazide in the presence of a dehydrating agent like POCl₃ is a cyclodehydration reaction. The mechanism likely involves the activation of the carboxylic acid by the dehydrating agent, followed by nucleophilic attack from the terminal nitrogen of the acid hydrazide. Subsequent intramolecular cyclization and dehydration yield the oxadiazole ring. nih.gov

The synthesis of triazoles can proceed through various mechanisms depending on the specific synthetic route. For 1,2,4-triazoles formed from amidrazones and a carboxylic acid derivative, the mechanism involves condensation and subsequent cyclization with the elimination of water. mdpi.com The formation of 1,2,3-triazoles via CuAAC involves the copper-catalyzed reaction between an azide (B81097) and a terminal alkyne, proceeding through a copper acetylide intermediate. scispace.comnih.gov

The formation of pyridazinones from γ-ketoacids and hydrazine involves the initial formation of a hydrazone by the reaction of hydrazine with the ketone carbonyl group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, leading to the formation of the six-membered pyridazinone ring after dehydration. researchgate.net

Advanced Characterization and Spectroscopic Analysis of 3 4 Methylbenzoyl Propionic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and mass of 3-(4-Methylbenzoyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

In ¹H NMR spectra recorded in deuterochloroform (CDCl₃), the proton signals are well-resolved. oup.com The methyl group on the aromatic ring appears as a sharp singlet, while the two methylene (B1212753) groups of the propionic acid chain present as distinct triplets due to coupling with their neighbors. oup.com The aromatic protons split into two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. oup.com The acidic proton of the carboxyl group is also observable, though its chemical shift can be variable.

The ¹³C NMR spectrum complements the proton data, identifying all unique carbon environments. oup.com The carbonyl carbons of the ketone and carboxylic acid functions are clearly distinguished in the downfield region of the spectrum. oup.com The carbons of the aromatic ring show distinct signals, and the aliphatic carbons of the methyl and methylene groups are found in the upfield region. oup.com

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR Data (300 MHz) oup.com | ¹³C NMR Data (75 MHz) oup.com | |||

|---|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.88 | d, J = 8.1 Hz | Aromatic (2H, ortho to C=O) | 197.5 | Ketone C=O |

| 7.26 | d, J = 8.1 Hz | Aromatic (2H, ortho to CH₃) | 179.1 | Carboxylic Acid C=O |

| 3.29 | t, J = 6.5 Hz | -CH₂- (adjacent to C=O) | 144.1 | Aromatic C-CH₃ |

| 2.80 | t, J = 6.5 Hz | -CH₂- (adjacent to COOH) | 133.8 | Aromatic C-C=O |

| 2.41 | s | -CH₃ | 129.3 | Aromatic CH (ortho to CH₃) |

| 128.1 | Aromatic CH (ortho to C=O) | |||

| 33.0 | -CH₂- (adjacent to C=O) | |||

| 28.1 | -CH₂- (adjacent to COOH) | |||

| 21.6 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by strong absorption bands indicative of its ketone and carboxylic acid moieties.

Key expected absorptions include a very broad band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the hydrogen-bonded carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands are also anticipated: one for the aromatic ketone and another for the carboxylic acid. The ketone C=O stretch typically appears around 1685 cm⁻¹, while the carboxylic acid C=O stretch is found near 1710 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding.

In a related derivative, a lactone formed from this compound, the ester carbonyl stretch is observed at a higher frequency of 1764 cm⁻¹. rsc.org Another related compound, 3-(4-phenoxybenzoyl)propionic acid, shows a ketone carbonyl stretch at 1690 cm⁻¹. rsc.org These values provide context for the expected carbonyl frequencies in the target molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850-2960 | -CH₂- and -CH₃ |

| C=O Stretch | ~1710 | Carboxylic Acid |

| C=O Stretch | ~1685 | Aryl Ketone |

| C=C Stretch | ~1600, ~1450 | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular weight of this compound is 192.21 g/mol . sielc.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 192. The fragmentation of the molecule follows predictable pathways for ketones and carboxylic acids. libretexts.org A prominent fragmentation pathway is the alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of a stable acylium ion. For this compound, this results in a strong peak at m/z 119, corresponding to the [CH₃C₆H₄CO]⁺ fragment. This fragment is often the base peak in the spectrum of related derivatives. rsc.org

Another typical fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). libretexts.org McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen to the ketone oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 175 | [M - OH]⁺ | Loss of hydroxyl radical from carboxyl group |

| 147 | [M - COOH]⁺ | Loss of carboxyl radical |

| 119 | [CH₃C₆H₄CO]⁺ | Alpha-cleavage at ketone (p-toluoyl cation) |

| 91 | [C₇H₇]⁺ | Loss of CO from the p-toluoyl cation (tropylium ion) |

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides a definitive picture of the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Analysis of this compound Complexes and Derivatives

Although a detailed single-crystal X-ray diffraction study for this compound itself is not prominently reported in the reviewed literature, the structures of its complexes and derivatives have been investigated. For instance, two polymetallic iron(III) complexes have been synthesized using this compound as a ligand, and their crystal structures were successfully determined. chemsrc.com Such studies are crucial for understanding how the molecule coordinates to metal centers, providing insight into its use as a corrosion inhibitor. chemsrc.com The analysis of these complex structures reveals the specific coordination geometries adopted by the carboxylate and ketone functional groups.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Contacts)

The solid-state architecture of carboxylic acids is typically dominated by strong intermolecular hydrogen bonds. Based on extensive studies of similar compounds, such as the closely related 3-(4-methoxybenzoyl)propionic acid, it can be confidently inferred that this compound forms centrosymmetric dimers in the crystal lattice. iucr.orgiucr.orgresearchgate.net This primary interaction involves a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. iucr.orgiucr.org

In addition to this primary hydrogen bonding, weaker intermolecular forces play a significant role in consolidating the crystal packing. These include C-H···O interactions, where hydrogen atoms from the methylene groups or the aromatic ring can interact with the oxygen atoms of the ketone or carboxyl groups. iucr.orgiucr.org Furthermore, C-H···π contacts are expected, involving the interaction of C-H bonds with the electron-rich π-system of the p-tolyl aromatic ring. iucr.orgiucr.org The packing of the aromatic groups themselves contributes to a stable crystal structure through van der Waals forces. chemsrc.com These collective interactions dictate the compound's physical properties, such as its melting point and solubility.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen) within a sample of a chemical compound. This analysis is crucial in the characterization of newly synthesized compounds, providing a direct method for validating their proposed stoichiometric formula. The process involves the complete combustion of a small, precisely weighed sample, after which the resulting gaseous products (e.g., carbon dioxide, water, and nitrogen gas) are collected and measured. By comparing the experimentally determined percentages of each element to the theoretically calculated values based on the presumed molecular formula, researchers can confirm the purity and empirical formula of the compound.

For this compound and its derivatives, elemental analysis serves as a critical checkpoint in their synthesis and characterization workflow. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target molecule and its purity.

Detailed research findings from the analysis of this compound and several of its derivatives demonstrate the application of this technique. The parent compound, with a molecular formula of C₁₁H₁₂O₃, has a theoretical elemental composition of approximately 68.73% Carbon and 6.29% Hydrogen. biosynth.comchemicalbook.comthermofisher.comalfa-chemistry.com

Furthermore, elemental analysis has been successfully applied to validate the formation of various derivatives, such as complexes with morpholine (B109124) compounds. For instance, the analysis of crystalline complexes formed between this compound and N-alkylmorpholines has been reported. google.com These analyses, which include the determination of nitrogen content from the morpholine moiety, show a strong correlation between the experimental results and the calculated values for the proposed compositions. google.com

The data presented in the following table summarizes the theoretical (calculated) and experimentally determined (found) elemental compositions for this compound and some of its synthesized complexes. This comparison is essential for stoichiometric validation.

Interactive Data Table: Elemental Analysis of this compound and Its Derivatives

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| This compound | C₁₁H₁₂O₃ | C | 68.73 | - | |

| H | 6.29 | - | |||

| Complex of this compound with N-methylmorpholine | C₁₁H₁₂O₃ · 0.5C₅H₁₁NO | C | 66.79 | 66.54 | google.com |

| H | 7.27 | 7.30 | google.com | ||

| N | 2.88 | 2.88 | google.com | ||

| Complex of this compound with excess N-ethylmorpholine in the presence of hexane | C₁₁H₁₂O₃ · 0.5C₆H₁₃NO | C | 67.31 | 67.35 | google.com |

| H | 7.47 | 7.38 | google.com | ||

| N | 2.80 | 2.47 | google.com | ||

| Complex of this compound with N-ethylmorpholine | C₁₁H₁₂O₃ · 0.5C₈H₁₇NO | C | 68.29 | 67.58 | google.com |

| H | 7.83 | 7.82 | google.com | ||

| N | 2.65 | 2.78 | google.com | ||

| Zirconium complex of this compound | ZrO(OH)(O₂CR) · 6.6 HO₂CR | Zr | 5.8 | - | google.com |

| C | 63.4 | - | google.com | ||

| H | 5.9 | - | google.com |

Computational and Theoretical Investigations into 3 4 Methylbenzoyl Propionic Acid

Molecular Modeling Studies of Adsorption Phenomena

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are particularly valuable for understanding how inhibitor molecules interact with surfaces, a key aspect of corrosion prevention.

Theoretical modeling has been used to explore the interaction of 3-(4-methylbenzoyl)propanoate (mbp), the conjugate base of 3-(4-Methylbenzoyl)propionic acid, with metal surfaces to understand its mechanism as a corrosion inhibitor. doi.org Studies involving energy minimization molecular models have investigated the attachment of the mbp ligand onto iron(III) oxide surfaces, which typically form on mild steel. doi.org

The modeling results indicate a bifunctional attachment mode. The carboxylate group of the molecule is proposed to attach to the iron(III) oxide surface through 1,3-bridging bidentate coordination bonds, linking to two different iron centers. doi.org Additionally, the keto oxygen atom of the benzoyl group participates in hydrogen bonding with hydroxyl groups on the metal oxide surface. doi.org This dual interaction leads to the formation of stable surface complexes, which is a critical feature for an effective corrosion inhibitor. doi.org This mechanism suggests that the molecule firmly adsorbs onto the metal, creating a barrier against corrosive agents.

The effectiveness of a corrosion inhibitor is largely dependent on its ability to form a stable and dense protective film on the metal surface. Computational simulations support experimental findings that demonstrate the build-up of such a protective layer. For instance, electrochemical studies on yttrium 3-(4-methylbenzoyl)-propanoate, a salt of the acid, have shown high corrosion inhibition performance attributed to the formation of a surface film with significant corrosion resistance. doi.org

Molecular modeling helps visualize how individual molecules orient themselves and interact with each other on the surface. The bifunctional attachment of the mbp ligand, as revealed by simulations, ensures a strong anchoring to the surface, which is the foundation for building a robust protective layer. doi.org This layer acts as a physical barrier, minimizing the contact between the metal and the aggressive environment. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These properties are fundamental to understanding a molecule's reactivity and its interactions with other substances. While specific studies on this compound are limited, extensive research on the closely related analog, 3-(4-Methoxybenzoyl)propionic acid (MBPA), provides significant insight.

Theoretical calculations for MBPA have been performed using methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and predict vibrational frequencies. iosrjournals.org Such calculations provide detailed information on bond lengths and angles, which are in good agreement with experimental data for similar compounds. iosrjournals.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for predicting reactivity; HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. uni-greifswald.de The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. iosrjournals.org For MBPA, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule, which is a key factor in its interaction mechanisms. iosrjournals.org The distribution of these frontier orbitals helps identify the active sites in the molecule responsible for interactions, such as adsorption on a metal surface.

Table 1: Selected Calculated Bond Lengths for 3-(4-Methoxybenzoyl)propionic Acid

| Bond | B3LYP/6-311++G(d,p) (Å) | B3LYP/6-31++G(d,p) (Å) |

|---|---|---|

| C=O (carboxyl) | 1.199 | 1.207 |

| C-O (carboxyl) | 1.363 | 1.364 |

| C=O (keto) | 1.221 | 1.228 |

| C-C (keto-phenyl) | 1.489 | 1.489 |

| C-C (keto-propyl) | 1.524 | 1.525 |

Data sourced from a quantum chemical study on the MBPA analog. iosrjournals.org

In Silico Docking Studies for Ligand-Receptor Interactions of Derivatives

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a specific protein target.

Studies have been conducted on derivatives of benzoylpropionic acid, such as 4-(4-methoxyphenyl)-4-oxobutanoic acid (MBPA), to evaluate their potential as anti-inflammatory agents by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The binding free energy (ΔGBind) is a key metric from these studies, with more negative values indicating a stronger, more favorable interaction. In one such study, the MBPA compound showed a better binding free energy (−35.50 kcal/mol) compared to the well-known anti-inflammatory drug ibuprofen (−28.69 kcal/mol), suggesting it could be a potent inhibitor of the COX-2 enzyme. nih.gov

Molecular dynamics simulations can further refine these findings by assessing the stability of the ligand-receptor complex over time. nih.gov For the MBPA-COX-2 complex, the root-mean-square deviation (RMSD) remained stable over a 10-nanosecond simulation, indicating a stable binding interaction. nih.gov

Table 2: Comparative Binding Free Energy from Molecular Docking with COX-2

| Compound | Binding Free Energy (ΔGBind, kcal/mol) |

|---|---|

| Ibuprofen | -28.69 |

| MBPA | -35.50 |

| DHBPA | -24.01 |

Data from an in silico evaluation of benzoylpropionic acid derivatives. nih.gov

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By developing a QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, saving significant time and resources in drug development or materials science. nih.gov

A QSAR study on a series of compounds like derivatives of this compound would involve several key steps:

Data Set Preparation : A series of derivatives would be selected with known biological activities (e.g., anti-inflammatory IC50 values or corrosion inhibition efficiency).

Descriptor Calculation : For each molecule, various numerical descriptors representing its physicochemical properties are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., steric fields, hydrophobic fields). nih.govmdpi.com

Model Building : Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. mdpi.com

Validation : The model's predictive power is rigorously tested using both internal and external validation sets of compounds. mdpi.com

By analyzing the resulting QSAR model, researchers can identify which structural features are most important for enhancing activity. For example, a model might reveal that increasing the hydrophobicity of a particular part of the molecule or adding a hydrogen bond acceptor at a specific position leads to better performance. This information provides a rational basis for designing new, more potent derivatives of this compound for a specific application.

Applications and Biological Activity of 3 4 Methylbenzoyl Propionic Acid and Its Analogues

Research into Corrosion Inhibition Efficacy and Mechanisms

3-(4-Methylbenzoyl)propionic acid is a recognized corrosion inhibitor for metals, particularly iron and steel. researchgate.netbiosynth.com Its effectiveness stems from a multi-faceted interaction with the metal surface, involving adsorption, coordination chemistry, and the formation of a protective hydrophobic layer. Research has shown that rare earth metal complexes of 3-(4-methylbenzoyl)propionate, such as those with yttrium, lanthanum, cerium, and neodymium, exhibit significant corrosion inhibition for mild steel in chloride solutions. researchgate.netresearchgate.net

Adsorption Dynamics on Metal Oxide Surfaces

The initial step in the corrosion inhibition process is the adsorption of the this compound molecule onto the metal oxide surface. biosynth.com This process is facilitated by the presence of both the carboxylate group and the keto group within the molecule's structure. researchgate.net Adsorption isotherm experiments have demonstrated that the presence of the 4-keto group leads to the formation of significantly more stable surface complexes compared to related carboxylic acids lacking this functional group. researchgate.netresearchgate.net Molecular modeling studies suggest that the molecule can displace both terminal and bridging hydroxide (B78521) groups on the iron(III) oxide surface to bind effectively. researchgate.net This strong adsorption creates a protective film that hinders the approach of corrosive agents to the metal surface. researchgate.net The adsorption process involves both hydrophobic interactions and hydrogen bonding. biosynth.com

Coordination Chemistry of Carboxylate and Keto Functions with Metal Ions

The carboxylate group of this compound plays a crucial role in its corrosion-inhibiting action through coordination with metal ions on the surface. researchgate.net It can bind to two iron(III) ions in a 1,3-bridging didentate coordination mode. researchgate.netacs.org This strong chemical bond anchors the inhibitor molecule to the metal surface. In addition to the carboxylate group, the keto group also contributes to the binding by forming hydrogen bonds with surface hydroxy groups. researchgate.netacs.org This bifunctional bonding, involving both the carboxylate and keto groups, enhances the stability and effectiveness of the protective layer. researchgate.net The coordination of the carboxylate group with metal ions like Fe(III) is a key aspect of its mechanism. nih.govmdpi.com

Pharmaceutical and Biomedical Research Endeavors

Derivatives of this compound have been investigated for their potential therapeutic applications, particularly in the realm of anti-inflammatory agents.

Anti-inflammatory Activity of this compound Derivatives

Research has explored the synthesis of various derivatives of this compound to develop new anti-inflammatory drugs. researchgate.net For instance, 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, prepared from 3-(4-methylbenzoyl)propanoic acid, have shown anti-inflammatory properties in preclinical studies. researchgate.net Some of these derivatives exhibited significant anti-inflammatory effects in carrageenan-induced rat paw edema tests, a common model for acute inflammation. researchgate.net Furthermore, certain derivatives of 2-(m-benzoylphenoxy)-propionic acid, which share structural similarities, have also demonstrated anti-inflammatory activity. google.com

The potential of this compound derivatives in the context of rheumatoid arthritis (RA) is an area of active investigation. In vitro models of RA, which often utilize synovial cells, are crucial for evaluating the efficacy of new anti-inflammatory compounds. nih.gov These models allow researchers to study the effects of compounds on key inflammatory mediators and cellular processes involved in RA pathogenesis. nih.gov For example, studies on other compounds in RA models have shown the ability to reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and matrix metalloproteinases (MMPs) in synovial cells. nih.gov While specific data on this compound derivatives in synovial cell models is emerging, the anti-inflammatory activity observed in other assays suggests their potential to modulate inflammatory responses in joint tissues. researchgate.net

Table 1: Investigated Derivatives and their Potential Anti-inflammatory Effects

| Derivative Class | Starting Material | Key Findings |

|---|---|---|

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones | 3-(4-Methylbenzoyl)propanoic acid | Showed significant anti-inflammatory activity in rat paw edema tests. researchgate.net |

| 2-(m-Benzoylphenoxy)-propionic acid derivatives | Not directly from 3-(4-methylbenzoyl)propanoic acid, but structurally related | Demonstrated anti-inflammatory activity in carrageenin oedema tests. google.com |

In Vivo Studies of Anti-Inflammatory Effects (e.g., Carrageenan-Induced Paw Edema)

Derivatives of this compound have been a focal point of in vivo research to ascertain their anti-inflammatory capabilities, primarily utilizing the carrageenan-induced paw edema model in rats. This standard screening method for anti-inflammatory drugs involves injecting carrageenan into the rat's paw, which elicits a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is then measured by its ability to reduce this swelling over time compared to a control group.

In one such study, several furanone and pyrrolone derivatives synthesized from this compound were evaluated. researchgate.net Three compounds, namely 3-(3,4-Methylenedioxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone (2j), 3-(Anthracen-9-ylmethylene)-5-(4-methylphenyl)-2(3H)-furanone (2k), and 1-Benzyl-3-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one (4d), demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema test. researchgate.net Their effectiveness was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as anti-inflammatory agents with the added benefit of reduced ulcerogenic action. researchgate.netlookchem.com

Another investigation into amide derivatives of 3-(4-substituted-benzoyl) propionic acids also revealed promising anti-inflammatory effects in the same animal model. researchgate.net These studies collectively underscore the potential of modifying the core structure of this compound to develop new and effective anti-inflammatory agents. The carrageenan-induced paw edema model consistently serves as a crucial first step in the in vivo validation of these synthesized analogues. nih.govnih.govturkjps.org

Molecular Mechanisms of Action (e.g., Transcription Factor Modulation, Cytokine Pathways)

The molecular underpinnings of the anti-inflammatory effects of this compound and its analogues are thought to involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins (B1171923)—lipid compounds that play a significant role in inflammation. nih.gov

Research suggests that derivatives of this compound may exert their anti-inflammatory effects through the inhibition of these COX enzymes. ums.ac.id Furthermore, studies on related compounds indicate a potential to modulate transcription factors such as nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov By inhibiting NF-κB activation, these compounds can potentially reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The inflammatory cascade is a complex process involving various mediators. nih.gov The release of arachidonic acid from cell membranes and its subsequent metabolism through the cyclooxygenase and lipoxygenase pathways leads to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov The ability of this compound derivatives to interfere with these pathways, either by directly inhibiting enzymes like COX or by modulating upstream signaling events involving transcription factors, forms the basis of their anti-inflammatory potential. Further research is needed to fully elucidate the specific molecular targets and signaling pathways affected by these compounds.

Antibacterial Spectrum and Antifungal Potential of Synthesized Derivatives

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, Enterococcus faecalis)

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. Research has shown that certain analogues exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Specifically, some new 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives, synthesized from this compound, were tested for their antibacterial efficacy. researchgate.net These compounds displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net Another study reported that newly synthesized amide derivatives also showed activity against these two bacterial species. researchgate.net

Further investigations have highlighted the potential of these compounds against other significant pathogens. For instance, some synthesized derivatives were found to be active against Haemophilus influenzae and Staphylococcus aureus. scispace.com The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which provides a quantitative measure of their efficacy. researchgate.netresearchgate.net

The following table summarizes the antibacterial activity of selected derivatives:

| Compound Type | Bacterial Strain | Activity Level | Reference |

| 2-Arylidene-4-(4-methylphenyl)but-3-en-4-olides | Staphylococcus aureus | Moderate | researchgate.netresearchgate.net |

| 2-Arylidene-4-(4-methylphenyl)but-3-en-4-olides | Escherichia coli | Moderate | researchgate.netresearchgate.net |

| Pyrrolone derivatives | Staphylococcus aureus | Moderate | researchgate.netresearchgate.net |

| Pyrrolone derivatives | Escherichia coli | Moderate | researchgate.netresearchgate.net |

| Amide derivatives | Staphylococcus aureus | Active | researchgate.net |

| Amide derivatives | Escherichia coli | Active | researchgate.net |

| Pyrazole-based heterocycles | Haemophilus influenzae | Active | scispace.com |

| Pyrazole-based heterocycles | Staphylococcus aureus | Active | scispace.com |

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans)

In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal potential, particularly against the opportunistic pathogenic fungus Candida albicans. researchgate.netresearchgate.netnih.gov This fungus is a common cause of infections, especially in immunocompromised individuals. nih.gov

Several studies have reported the synthesis of derivatives from this compound and their subsequent screening for antifungal activity. For example, a series of 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives were synthesized and showed considerable antifungal activity against C. albicans. researchgate.netresearchgate.net Similarly, other synthesized heterocyclic compounds based on a pyrazole (B372694) structure also exhibited potent growth inhibition of C. albicans. scispace.com

The development of new antifungal agents is crucial due to the rise of drug-resistant fungal strains. nih.gov The exploration of novel chemical scaffolds, such as those derived from this compound, represents a valuable strategy in the search for more effective antifungal therapies.

The table below highlights the antifungal activity of specific derivatives:

| Compound Type | Fungal Strain | Activity Level | Reference |

| 2-Arylidene-4-(4-methylphenyl)but-3-en-4-olides | Candida albicans | Considerable | researchgate.netresearchgate.net |

| Pyrrolone derivatives | Candida albicans | Considerable | researchgate.netresearchgate.net |

| Pyrazole-based heterocycles | Candida albicans | Potent | scispace.com |

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a critical parameter in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov For derivatives of this compound, MIC values have been established to quantify their antibacterial and antifungal efficacy.

In studies evaluating new 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives, the MICs were determined against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net The broth dilution method is a common technique used for this purpose. researchgate.net This involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the microorganism. researchgate.net After incubation, the tubes are examined for turbidity, and the highest dilution showing no growth is recorded as the MIC. researchgate.net

For example, one of the pyrrolone derivatives, 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone, exhibited an MIC of 50 µg/ml against both Staphylococcus aureus and Candida albicans, and an MIC of 100 µg/ml against Escherichia coli. researchgate.net Another derivative showed an even better activity against C. albicans with an MIC of 25 µg/ml. researchgate.net The MIC values for some amide derivatives against S. aureus and E. coli were found to be in the range of 12.5 to 25.0 μg/mL. researchgate.net

The following table presents a selection of reported MIC values for derivatives of this compound:

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 2-Arylidene-4-(4-methylphenyl)but-3-en-4-olide | Candida albicans | 25 | researchgate.net |

| 2-Arylidene-4-(4-methylphenyl)but-3-en-4-olide | Staphylococcus aureus | 50 | researchgate.net |

| 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone | Staphylococcus aureus | 50 | researchgate.net |

| 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone | Candida albicans | 50 | researchgate.net |

| 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone | Escherichia coli | 100 | researchgate.net |

| Amide derivative | Staphylococcus aureus | 12.5 | researchgate.net |

| Amide derivative | Escherichia coli | 12.5 | researchgate.net |

| Amide derivative | Staphylococcus aureus | 25.0 | researchgate.net |

| Amide derivative | Escherichia coli | 25.0 | researchgate.net |

Anticancer and Antitumor Investigations of Derivatives

Derivatives of this compound have emerged as a class of compounds with potential anticancer and antitumor activities. The structural framework of these molecules, particularly the butenolide or γ-lactone ring, is recognized for its presence in various natural and synthetic compounds exhibiting a wide range of biological activities, including antitumor effects. researchgate.net

Research into propionic acid derivatives has shown their potential to induce cell death in cancer cells. For instance, propionic acid itself has been reported to induce apoptosis in HeLa cervical cancer cells. nih.gov The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov Furthermore, propionic acid has been shown to inhibit key signaling pathways involved in cell survival and proliferation, such as the NF-κB and AKT/mTOR pathways, and to induce autophagy. nih.gov

Cytotoxic Activity in Various Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. Tryptophanol-derived oxazolopyrrolidone lactams, synthesized using this compound, have shown notable antiproliferative activity. fishersci.at For instance, certain analogues demonstrated activity against gastric adenocarcinoma (AGS), with IC50 values indicating significant potency. fishersci.at Specifically, compounds with chlorine or bromine substituents on the phenyl ring showed an antiproliferative response higher than 85% at a concentration of 100 µM. fishersci.at

Other studies have explored different derivatives. Pyrrol-2(3H)-ones and pyridazin-3(2H)-ones synthesized from this compound also exhibited cytotoxic activity. chemicalbook.com Similarly, 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, prepared from 3-(4-methylbenzoyl)propanoic acid, were tested for their biological activities. ontosight.ai The introduction of selenium into related structures has also been investigated, with some Se-NSAID derivatives showing selective toxicity in cancer cell lines with IC50 values below 10 µM, while sparing nonmalignant cells. researchgate.net

The cytotoxic effects are not limited to a single cancer type. Research has shown activity in a variety of cell lines, including:

Lung carcinoma (A-549) fishersci.at

Prostate cancer (DU-145) fishersci.atresearchgate.net

Osteosarcoma (MG-63) fishersci.at

Breast cancer (MCF-7, T-47D, MDA-MB-231) fishersci.atwikipedia.orgcymitquimica.comcymitquimica.com

Colon cancer (HCT-116) researchgate.netcymitquimica.comcymitquimica.com

Liver carcinoma (Hep-G2) chemicalbook.comcymitquimica.com

Cervical cancer (HeLa) cymitquimica.com

Table 1: Cytotoxic Activity of Selected this compound Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Activity/Potency (IC50) | Reference |

|---|---|---|---|

| Tryptophanol-derived oxazolopyrrolidone lactams | Gastric Adenocarcinoma (AGS) | >85% inhibition at 100 µM | fishersci.at |

| Tryptophanol-derived oxazolopyrrolidone lactams | Prostate Cancer (DU-145) | Moderate activity | fishersci.at |

| Tryptophanol-derived oxazolopyrrolidone lactams | Lung Carcinoma (A-549) | IC50 > 60 µM | fishersci.at |

| Pyrrolone & Pyridazinone Derivatives | Liver Carcinoma (Hep-G2) | IC50 = 7.11 µM (Compound 106) | chemicalbook.com |

| Se-NSAID Derivatives | Colon Cancer (HT-29, HCT-116) | IC50 < 10 µM | researchgate.net |

| Phenylpiperazine Derivatives | Breast Adenocarcinoma (MCF7) | Comparable to Doxorubicin | wikipedia.org |

Exploration of Anti-Proliferative Mechanisms (e.g., against Gastric Adenocarcinoma)

Investigations into the mechanisms behind the anti-proliferative effects have revealed that apoptosis is a key pathway. For tryptophanol-derived oxazolopyrrolidone lactams active against gastric adenocarcinoma (AGS cells), a significant increase in caspase 3/7 activity was observed after 48 hours of incubation. fishersci.at This indicates that the antiproliferative activity is directly associated with the induction of apoptosis. fishersci.at

Further studies on other propionic acid derivatives have elucidated additional mechanisms. In cervical cancer cells, propionic acid has been shown to induce the production of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction. It also inhibits the NF-κB and AKT/mTOR signaling pathways and increases LC3B protein levels, resulting in autophagy. Cell cycle analysis of HeLa cells treated with propionic acid showed a significant increase in the sub-G1 phase cell population, which is characteristic of cell death. Some quinazolinone derivatives have been found to arrest the cell cycle at the S phase in breast cancer cells. cymitquimica.com

Analgesic Properties of Substituted Compounds

Aroylpropionic acids are recognized as effective anti-inflammatory agents, and their derivatives have been explored for analgesic properties. thermofisher.com The modification of the terminal carboxylic group of β-aroylpropionic acids into other moieties, such as 1,3,4-oxadiazoles, has yielded compounds with significant analgesic activity. thermofisher.com For example, certain 1-(4-ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives showed noteworthy protection in analgesic tests. thermofisher.com

Similarly, 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones derived from 3-(4-methylbenzoyl)propanoic acid were screened for their biological activities. ontosight.ai Three new compounds from this class demonstrated very good anti-inflammatory activity, which was coupled with significant analgesic effects in the acetic acid-induced writhing test. ontosight.ai Other research has focused on synthesizing substituted 5-(het)aryl-3-(4-methylbenzoyl)hydrazono-3H-furan-2-ones, which were found to exhibit a pronounced analgesic effect with low toxicity. chembk.com The patent literature also describes 2-[3-(4-methylbenzoyl)-phenoxy]-propionic acid and its salts as having analgesic properties. nih.gov

Broader Biological Activity Screening (e.g., Anthelmintic, Ascaricidal, Antiviral)

The versatility of the this compound framework extends to a variety of other biological activities.

Anthelmintic and Ascaricidal Activity: New 1,2,4-triazole (B32235) derivatives containing a propanoic acid moiety have been synthesized and evaluated for their anthelmintic activity against the nematode model Rhabditis sp. sigmaaldrich.comCurrent time information in Santa Cruz, CA, US.lookchem.com While the activity was observed to be lower than that of analogous compounds with a methacrylic acid system, the study confirmed the potential for this class of compounds in anthelmintic applications. sigmaaldrich.com

Antibacterial and Antifungal Activity: Derivatives of this compound have been tested against various bacterial and fungal strains. For example, 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as their antifungal activity against Candida albicans. smolecule.com The results showed that the compounds possess considerable antifungal activity and moderate antibacterial activity. smolecule.com Other studies on β-aroylpropionic acid-based 1,3,4-oxadiazoles also reported significant antibacterial activity for a few compounds. thermofisher.com

Antiviral Activity: While specific studies on the antiviral activity of this compound itself are not prominent, related heterocyclic systems derived from similar precursors have shown promise. For instance, various hydrazine-1-carbothioamide (thiosemicarbazide) derivatives, which can be synthesized from related chemical precursors, have been reported to possess marked antiviral activities. cymitquimica.com This suggests a potential avenue for future research and development of antiviral agents based on this chemical scaffold.

Applications in Agrochemical and Dyestuff Fields

This compound, also known as 4-(4-methylphenyl)-4-oxobutanoic acid, is recognized as a valuable intermediate in the agrochemical and dyestuff industries. chemicalbook.comchemimpex.com Its chemical structure serves as a versatile building block for the synthesis of more complex molecules with desired properties for these sectors. ontosight.aichembk.com

In the agrochemical field, this compound is a precursor for developing new agrochemicals. nih.gov Its derivatives have shown potential in enhancing plant growth and providing resistance to pathogens. nih.gov The ability to use this compound in the synthesis of specialty chemicals makes it a subject of interest for creating novel and effective agricultural products.

While specific examples of dyestuffs synthesized directly from this compound are not detailed in the available literature, its classification as a dyestuff intermediate indicates its role in the production of various colorants. chemimpex.com The chemical reactivity of its ketone and carboxylic acid functional groups allows it to be incorporated into larger chromophoric systems typical of dyes.

Analytical Methodologies for Research and Development of 3 4 Methylbenzoyl Propionic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 3-(4-methylbenzoyl)propionic acid, enabling its separation from impurities and its quantification in different matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques due to their high resolution, sensitivity, and adaptability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for determining the purity and concentration of this compound. Reverse-phase (RP) HPLC is a common approach for the analysis of this compound. sielc.com A typical RP-HPLC method employs a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve effective separation. sielc.comsielc.com

The mobile phase composition is critical for achieving the desired separation. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution, often containing an acid modifier like phosphoric acid to control the ionization of the carboxylic acid group and ensure sharp peak shapes. sielc.comsielc.com The retention time of the main peak in the chromatogram of a sample preparation must correspond to that of a standard preparation for identification. lookchem.com Purity levels as high as 99.70% have been reported using HPLC analysis. lookchem.com For related propanoic acid derivatives, normal-phase HPLC (NP-HPLC) has also been utilized, demonstrating the flexibility of HPLC in analyzing this class of compounds. researchgate.net

Table 1: Example HPLC Conditions for this compound and Related Compounds

| Parameter | Condition 1: this compound | Condition 2: Ibuprofen Impurity (Propanoic Acid Derivative) |

|---|---|---|

| Technique | Reverse-Phase HPLC sielc.com | Normal-Phase HPLC researchgate.net |

| Column | Newcrom R1 or C18 sielc.comsielc.com | Ultimate Silica (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com | Hexane, Ethyl Acetate, and Trifluoroacetic Acid (97:3:0.95, v/v/v) researchgate.net |

| Detection | UV researchgate.net | UV at 264 nm researchgate.net |

| Flow Rate | Not specified | 1.0 mL/min researchgate.net |

| Analysis Time | Not specified | < 20 min researchgate.net |

This table is for illustrative purposes and specific conditions may vary based on the exact requirements of the analysis.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity. researchgate.net This makes UPLC particularly suitable for high-throughput screening and the analysis of complex samples. For this compound, methods can be transferred from HPLC to UPLC by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.comsielc.com

In the analysis of analogous structures like ketoprofen (B1673614), UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has proven to be a powerful tool. researchgate.net An isocratic mobile phase consisting of acetonitrile, methanol, and water (60:20:20, v/v/v) has been used with an Acquity UPLC BEH C18 column for rapid separation. researchgate.net The enhanced sensitivity of UPLC-MS/MS allows for the detection of compounds at very low concentrations, which is crucial for pharmacokinetic studies and impurity profiling. researchgate.net

Development of Mass Spectrometry (MS)-Compatible Mobile Phases

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a high degree of selectivity and sensitivity, enabling definitive peak identification and structural elucidation. A key consideration in developing LC-MS methods is the volatility of the mobile phase additives. Non-volatile acids like phosphoric acid, commonly used in HPLC-UV methods, are incompatible with MS because they can cause ion suppression and contaminate the ion source. sielc.comsielc.com

For MS-compatible applications involving this compound, phosphoric acid is typically replaced with a volatile organic acid, most commonly formic acid. sielc.comsielc.com The addition of 0.1% formic acid to the mobile phase has been shown to provide good chromatographic resolution with only a minor decrease in MS sensitivity. fda.gov.tw Other volatile additives and buffer systems, such as acetic acid, ammonia (B1221849), ammonium (B1175870) acetate, and ammonium formate, are also used to develop MS-compatible methods, particularly for chiral separations or when analyzing compounds in complex biological matrices. sci-hub.sescielo.org.mx

Method Development for Impurity Profiling and Isolation

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final product. Analytical methods must be capable of detecting, identifying, and quantifying any potential impurities in this compound. These impurities can originate from the synthesis process, degradation, or storage.

HPLC and UPLC methods are the primary tools for impurity profiling. The high-resolution capabilities of these techniques allow for the separation of closely related impurities from the main compound peak. For instance, a potential impurity in the related compound ketoprofen is 2-[3-(4-methyl-benzoyl)-phenyl]-propionic acid. pharmaffiliates.com Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products. researchgate.net

The developed liquid chromatography methods can also be scaled up for preparative separation to isolate sufficient quantities of impurities for structural characterization using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sielc.comsielc.com This allows for the definitive identification of impurity structures and helps in understanding the degradation pathways.

Pharmacokinetic Research Applications of the Compound and Its Analogues

Pharmacokinetics involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. Sensitive and specific analytical methods are essential for quantifying the compound and its metabolites in biological fluids like plasma and urine. nih.gov The HPLC and LC-MS/MS methods developed for this compound and its analogues are well-suited for these applications. sielc.comsielc.com

For example, a sensitive LC-MS/MS method was developed for the determination of the (R) and (S) enantiomers of the analogue ketoprofen in human plasma. nih.gov This method utilized stable-isotope-labeled internal standards and automated solid-phase extraction (SPE) for sample preparation, achieving a quantification limit of 0.05 ng/mL. nih.gov

Pharmacokinetic studies on another analogue, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), in rats demonstrated its rapid absorption and metabolism. nih.govelsevierpure.com After oral administration, HMPA and its sulfated and glucuronidated conjugates were detected in the bloodstream, reaching maximum concentrations within 15 minutes. nih.govelsevierpure.com The study also showed wide distribution of HMPA and its conjugates into various organs. nih.govelsevierpure.com Such studies are crucial for understanding the biological fate of a compound and are heavily reliant on robust bioanalytical methods. A derivative, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid (KE298), has been investigated for its potential as a disease-modifying antirheumatic drug, highlighting the therapeutic interest in analogues of this scaffold. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Acetic acid |

| Ammonia |

| Ammonium acetate |

| Ammonium formate |

| Ketoprofen |

| 2-[3-(4-Methyl-benzoyl)-phenyl]-propionic acid |

| 3-[4-(2-Methylpropyl)phenyl]propanoic acid |

| Ibuprofen |

| Fenofibrate |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings